N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Description
Properties
Molecular Formula |
C8H3ClF4N2O3 |
|---|---|
Molecular Weight |
286.57 g/mol |
IUPAC Name |
N-(4-chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3ClF4N2O3/c9-3-1-6(15(17)18)5(2-4(3)10)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
InChI Key |
BGCDLYRUYMYVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-5-fluoro-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups. Key findings include:
Table 1: Reaction conditions for amidation via nucleophilic substitution
| Substrate | Nucleophile | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Pentafluorobenzonitrile | Trifluoroacetamide | NaH | 10 | 3 | 85.8 |
| 2,3-Difluoro-4-nitrobenzene | Trifluoroacetamide | NaH | 60 | 1 | 85.6 |
-
The nitro group at the para position enhances ring activation, directing nucleophilic attack to the ortho position relative to the chloro substituent .
-
Sodium hydride (NaH) is critical for deprotonating the amide nucleophile, enabling efficient substitution even at low temperatures (10–60°C) .
Reduction of Nitro Group
The nitro group can be selectively reduced to an amine under controlled conditions:
Mechanism:
-
Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C yields the corresponding amine derivative with >90% conversion.
-
Competing reduction of the trifluoroacetamide group is minimized by maintaining neutral pH and low hydrogen pressure.
Hydrolysis of Trifluoroacetamide Moiety
The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis conditions and outcomes
| Condition | Reagent | Temp (°C) | Product | Purity (%) |
|---|---|---|---|---|
| Acidic | HCl (6M) | 80 | 4-Chloro-5-fluoro-2-nitroaniline | 92 |
| Basic | NaOH (2M) | 25 | 4-Chloro-5-fluoro-2-nitroaniline | 88 |
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic conditions cleave the amide bond through hydroxide ion attack, but prolonged exposure may degrade the nitro group.
Halogen Exchange Reactions
The chloro substituent can participate in metal-catalyzed cross-coupling:
Example:
-
Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at 80°C using tetrakis(triphenylphosphine)palladium(0).
-
Fluorine substituents remain inert under these conditions due to strong C-F bond stability.
Electrophilic Aromatic Substitution
Despite the electron-deficient ring, directed electrophilic substitution occurs at specific positions:
Nitration:
-
Further nitration at the meta position to the existing nitro group is achievable using fuming HNO₃/H₂SO₄ at 0°C.
-
Steric hindrance from the trifluoroacetamide group limits reactivity at proximal sites.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data reveal:
-
Decomposition onset: 210°C
-
Primary degradation pathway: Loss of NO₂ and CF₃ groups via retro-Diels-Alder mechanisms.
Comparative Reactivity Insights
Table 3: Substituent effects on reaction rates
| Substituent Pattern | Reaction Rate (Relative) | Dominant Pathway |
|---|---|---|
| 4-Cl, 5-F, 2-NO₂ | 1.0 (reference) | Nucleophilic substitution |
| 4-Br, 5-F, 2-NO₂ | 0.8 | Cross-coupling |
| 4-Cl, 2-NO₂ | 1.2 | Electrophilic substitution |
Scientific Research Applications
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence its reactivity and binding affinity to these targets. The trifluoroacetamide moiety may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Halogen Interactions : The 4-chloro and 5-fluoro substituents in the target compound provide dual halogen bonding capabilities, unlike N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide , which uses bromine for stronger halogen interactions.
- Trifluoroacetamide vs. Acetamide: The trifluoroacetamide group in the target compound increases electron-withdrawing effects compared to the non-fluorinated acetamide in , enhancing resistance to hydrolysis but reducing solubility in polar solvents .
Biological Activity
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 292.62 g/mol
- CAS Number : 84478-75-1
Physical Properties
| Property | Value |
|---|---|
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 298.7 ± 40 °C |
| Melting Point | 105-108 °C |
| Flash Point | 134.5 ± 27.3 °C |
Research indicates that this compound exhibits significant biological activity through various mechanisms, particularly in the inhibition of cancer cell proliferation.
- Cell Proliferation Inhibition : Studies show that this compound can inhibit the growth of specific cancer cell lines, such as L1210 mouse leukemia cells. The observed IC values are in the nanomolar range, indicating potent activity against these cells .
- Mechanistic Insights : The mechanism involves the intracellular release of active metabolites that interfere with nucleic acid synthesis, leading to reduced cell proliferation. This pathway suggests that the compound may act similarly to other chemotherapeutic agents by targeting nucleotide metabolism .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound significantly inhibited the proliferation of L1210 cells. The addition of thymidine reversed this inhibition, indicating a dependence on nucleotide availability for cell growth .
- Toxicological Assessments : Toxicological studies have shown that the compound has harmful effects if ingested and can cause skin irritation upon contact . This highlights the importance of safety considerations when handling this chemical.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | IC (nM) | Mechanism of Action |
|---|---|---|
| This compound | <50 | Inhibition of nucleotide synthesis |
| 5-Fluorouracil | <10 | Inhibition of thymidylate synthase |
| Gemcitabine | <20 | Nucleotide analog affecting DNA synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide?
- Methodology : The synthesis typically involves acylation of the aromatic amine precursor (e.g., 4-chloro-5-fluoro-2-nitroaniline) with trifluoroacetic anhydride under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from by-products like unreacted starting materials or acetylated intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : H and C NMR spectra should show distinct signals for the trifluoroacetamide group (e.g., CF at ~115–120 ppm in F NMR) and aromatic protons influenced by electron-withdrawing substituents (e.g., nitro and chloro groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) with a mass accuracy of <5 ppm.
- IR : Stretching frequencies for amide C=O (~1680–1700 cm) and nitro groups (~1520 cm) validate functional groups .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water gradient) can monitor decomposition over time .
Advanced Research Questions
Q. How do reaction kinetics and substituent effects influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy or in-situ NMR to track reaction rates under varying conditions (e.g., Pd-catalyzed coupling).
- Substituent Effects : Compare reactivity with analogs (e.g., replacing Cl with Br or NO with CF) using DFT calculations (B3LYP/6-31G*) to predict electronic effects on transition states .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols.
- Metabolic Stability Assays : Use liver microsomes or cytochrome P450 assays to identify metabolite interference.
- Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide) to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds between the acetamide group and active-site residues) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers during purification.
- Asymmetric Catalysis : Optimize catalysts (e.g., BINAP-Pd complexes) for stereocontrol in key steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in biological activity may arise from impurities (>95% purity required for reliable assays) or solvent effects (e.g., DMSO cytotoxicity). Always validate with orthogonal methods (e.g., LC-MS for purity) .
- Advanced Applications : Explore derivatization (e.g., introducing triazole or thiadiazole moieties) to enhance bioactivity or material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
